1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group attached to an imidazolidine ring, which is further substituted with a 2-chloro-6-fluorophenyl moiety. Its molecular formula is CHClF NO, and it has been identified with the CAS number 339103-96-7.
This compound falls under the category of imidazolidine derivatives, which are known for their diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring enhances its reactivity and potential biological efficacy. It has been studied for its role as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it relevant in pharmacological research .
The synthesis of 1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with an imidazole derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This approach facilitates the formation of the desired imidazolidine structure by promoting nucleophilic attack on the electrophilic carbon center of the benzyl chloride.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, thereby enhancing yield and purity. Following synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate the final product.
1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione is capable of undergoing several chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its biological activity or reduce toxicity.
The mechanism of action for 1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione primarily involves its interaction with specific enzymes or receptors. The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial in various neurological processes . The exact pathways may vary depending on the biological context and specific targets.
1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione exhibits several notable physical and chemical properties:
These properties are essential for determining its handling and application in laboratory settings.
The primary applications of 1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione lie within medicinal chemistry. It serves as a potential lead compound for developing inhibitors targeting cholinergic pathways. Its structural characteristics make it valuable for research into treatments for neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit key enzymes involved in neurotransmitter degradation . Additionally, ongoing studies explore its use in synthesizing novel derivatives with enhanced pharmacological profiles.
The synthesis of 1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione relies on sequential reactions to construct its imidazolidine core, halogenated aryl system, and methoxyether linkage. Key challenges include regioselective halogen placement and preserving the labile trione functionality during late-stage modifications.
The imidazolidine-2,4,5-trione scaffold is typically assembled via acid-catalyzed condensation between urea derivatives and di-carbonyl precursors. Glyoxylic acid or its esters serve as efficient reactants, forming the cyclic trione structure through dehydrative cyclization. In optimized protocols, N-substituted urea derivatives react with ethyl glyoxylate in refluxing toluene, generating the imidazolidine trione core in 65–72% yield after 12 hours [9]. Microwave-assisted condensation significantly enhances reaction efficiency, reducing cyclization time to 30–45 minutes while improving yields to 78–85% by minimizing thermal decomposition [9]. Critical parameters include stoichiometric balance (1:1 urea/glyoxylate ratio), anhydrous conditions to prevent hydrolysis, and controlled temperature (110–120°C) to avoid trione ring degradation.
Table 1: Condensation Reagents and Conditions for Imidazolidine Trione Formation
Urea Derivative | Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
N-Alkyl urea | Ethyl glyoxylate | p-TSA* | 110 (reflux) | 65–72 |
N-Aryl urea | Glyoxylic acid | None | 120 (microwave) | 78–85 |
N-Benzyl urea | Diethyl oxalate | Acetic acid | 100 (reflux) | 60–68 |
*p-TSA = p-toluenesulfonic acid
Regioselective halogenation at the ortho-position of the phenyl ring is achieved via electrophilic aromatic substitution (EAS) prior to imidazolidine formation. Directed ortho-metalation (DoM) strategies enable precise chlorine/fluorine placement: 2,6-difluorobenzaldehyde undergoes selective lithiation at C2 using n-butyllithium (−78°C, THF), followed by quenching with hexachloroethane to install chlorine exclusively at the ortho-position . Fluorine retention at C6 remains >98% under these cryogenic conditions. Alternatively, Balz-Schiemann reactions convert aniline precursors to aryl fluorides via diazotization and fluoroborate decomposition, though this requires handling hazardous HF derivatives. For small-scale synthesis, halogen exchange (Halex) reactions using KF in dimethylformamide (180°C) provide 85–90% conversion of 2-chloro-6-bromophenyl intermediates to the desired 2-chloro-6-fluorophenyl moiety [4].
The critical [(2-chloro-6-fluorophenyl)methoxy] group is installed through Williamson ether synthesis or O-alkylation. Sodium hydride (NaH) deprotonates the imidazolidine trione’s acidic N-H group in tetrahydrofuran (0°C), generating a nucleophilic anion that attacks 2-chloro-6-fluorobenzyl bromide. This SN₂ reaction proceeds optimally at 25–30°C for 6 hours, achieving 75–80% yields [4] [9]. Alternative methods employ phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, dichloromethane) for water-sensitive intermediates, though competing N-alkylation may reduce yields by 8–12%. Post-alkylation, silica gel chromatography (ethyl acetate/hexane, 3:7) removes regioisomeric impurities, with identity confirmed via ¹⁹F NMR chemical shifts at δ −118 to −120 ppm [9].
Cyclization efficiency hinges on solvent polarity and catalyst selection. Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide stabilize the anionic transition state during ring closure, accelerating cyclization rates 3-fold versus toluene [7]. Bidentate Lewis acids (e.g., zinc triflate) catalyze imidazolidine formation by coordinating carbonyl oxygens, reducing reaction activation energy. At 0.5 mol% loading, zinc triflate achieves 92% cyclization conversion in acetonitrile at 80°C within 2 hours . Protic solvents (ethanol, isopropanol) are avoided due to trione ring solvolysis. Microwave irradiation combined with dimethylformamide enables rapid cyclization (20–30 minutes) with <5% decomposition, while flow chemistry systems enhance reproducibility through precise temperature/residence time control [9].
Table 2: Solvent and Catalyst Impact on Cyclization Kinetics
Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|
Dimethylformamide | None | 80 | 4.0 | 78 |
Acetonitrile | Zn(OTf)₂ (0.5) | 80 | 2.0 | 92 |
Toluene | AlCl₃ (1.0) | 110 | 6.0 | 65 |
Dimethyl sulfoxide | Sc(OTf)₃ (0.3) | 90 | 1.5 | 88 |
Ethanol* | None | 78 | 1.0 | <30† |
*Suboptimal due to solvolysis; †Mainly degradation products
Crystallization controls purity while maximizing recovery. The crude product precipitates upon ice-water quenching of the reaction mixture, with acidification (pH 5–6, acetic acid) suppressing imidazolidine ring solvolysis. Ethanol/water (1:3) recrystallization removes halogenated byproducts, yielding needle-like crystals with >99% HPLC purity . For chromatography, silica gel modification with 5% sodium carbonate neutralizes acidic impurities, improving separation sharpness. Reverse-phase C18 columns (methanol/water gradient) resolve persistent regioisomers, though this method sacrifices 10–15% yield. Overall process optimization—including reduced reaction times via microwave assistance and streamlined workup—elevates cumulative yields from 38% (sequential batch) to 61% (integrated flow process) [6] [9]. Final purity validation employs LC-MS to confirm molecular ion peaks at m/z 327 [M+H]⁺ and UV-Vis spectroscopy for concentration assessment (λₘₐₓ = 280 nm, ε = 8900 M⁻¹cm⁻¹) [4].
Table 3: Purification Techniques and Yield/Purity Outcomes
Purification Method | Conditions | Yield (%) | Purity (%) | Key Impurities Removed |
---|---|---|---|---|
Ethanol/water recrystallization | 1:3 ratio, 0–4°C | 70–75 | >99 | Halogenated phenols |
Silica gel chromatography | Ethyl acetate/hexane (3:7) | 65–70 | 98 | N-alkyl regioisomers |
Reverse-phase C18 HPLC | Methanol/water gradient | 55–60 | >99.5 | Dimeric byproducts |
Acid-base extraction | pH 5–6, dichloromethane | 80–85 | 95 | Inorganic salts |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1